molecular formula C15H13F3N2O5 B2629225 Ethyl 2-{2,4,5-trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetate CAS No. 179412-40-9

Ethyl 2-{2,4,5-trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetate

Cat. No.: B2629225
CAS No.: 179412-40-9
M. Wt: 358.273
InChI Key: VDWLRLMAJIWLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 2-{2,4,5-trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetate” is a chemical compound with the molecular formula C15H13F3N2O5 .


Molecular Structure Analysis

The molecular weight of this compound is 358.27 . The InChI Code is 1S/C15H13F3N2O5/c1-2-25-11(21)8-20-13(23)12(22)19(14(20)24)7-9-3-5-10(6-4-9)15(16,17)18/h3-6H,2,7-8H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 358.27 , and its InChI Code is 1S/C15H13F3N2O5/c1-2-25-11(21)8-20-13(23)12(22)19(14(20)24)7-9-3-5-10(6-4-9)15(16,17)18/h3-6H,2,7-8H2,1H3 .

Scientific Research Applications

Synthesis and Catalysis

  • Catalytic Asymmetry and Synthetic Applications : One study discusses the optical resolution and catalytic ability of related imidazolidine compounds in asymmetric Michael reactions, showcasing their potential in chiral synthesis and as catalysts in organic reactions (Ryoda et al., 2008).

Chemical Transformations and Ring Synthesis

  • Novel Compound Synthesis : Research on the synthesis of compounds containing imidazolidinone and oxazepine rings highlights innovative approaches to creating complex molecules with potential biological activities (Muhsen et al., 2017).

  • Ring Transformations : Another study explores the transformation of oxadiazole derivatives into imidazolidinedione derivatives, indicating methods for generating diverse structural frameworks from common precursors (Milcent et al., 1991).

Green Chemistry and Environmental Considerations

  • Green Synthesis : The synthesis of benzyl acetate using green solvents and catalysts exemplifies the move towards more environmentally friendly chemical processes. This research may inform the development of sustainable practices in chemical synthesis (Lalikoglu & Ince, 2021).

Biological Activity and Pharmaceutical Potential

  • Antimicrobial Activity : Studies on the antimicrobial activity of imidazolidin-4-one derivatives provide insights into the potential pharmaceutical applications of these compounds, with some showing moderate to weak activity against common pathogens (Nasser et al., 2010).

Safety and Hazards

The safety information available indicates that this compound is associated with the GHS07 signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

ethyl 2-[2,4,5-trioxo-3-[[4-(trifluoromethyl)phenyl]methyl]imidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O5/c1-2-25-11(21)8-20-13(23)12(22)19(14(20)24)7-9-3-5-10(6-4-9)15(16,17)18/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWLRLMAJIWLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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